N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
“N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound features a benzoxadiazole ring, a thienylmethyl group, and a piperazine moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE” typically involves multi-step organic reactions. The process may start with the formation of the benzoxadiazole ring through cyclization reactions involving ortho-substituted nitroanilines. The thienylmethyl group can be introduced via a Friedel-Crafts alkylation reaction. The final step often involves the coupling of the piperazine moiety with the benzoxadiazole-thienyl intermediate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups in the benzoxadiazole ring, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylmethyl group can yield sulfoxides or sulfones, while reduction of the benzoxadiazole ring can produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE” is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the benzoxadiazole ring, which is known for its fluorescence properties. It can be used to study cellular processes and molecular interactions.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. The piperazine moiety is a common feature in many pharmaceutical agents, suggesting that derivatives of this compound might exhibit biological activity.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxadiazole ring could be involved in binding interactions, while the piperazine moiety might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-Benzoxadiazol-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(2,1,3-Benzoxadiazol-4-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(2,1,3-Benzoxadiazol-4-yl)-2-(4-(2-furylmethyl)piperazin-1-yl)acetamide
Uniqueness
The uniqueness of “N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE” lies in the combination of the benzoxadiazole ring, thienylmethyl group, and piperazine moiety. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c23-16(18-14-4-1-5-15-17(14)20-24-19-15)12-22-8-6-21(7-9-22)11-13-3-2-10-25-13/h1-5,10H,6-9,11-12H2,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYHKDKGZBPJDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)CC(=O)NC3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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